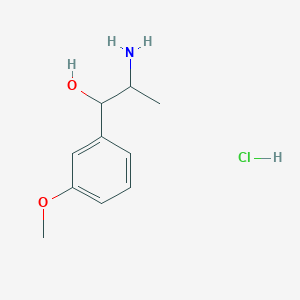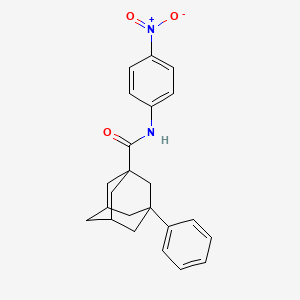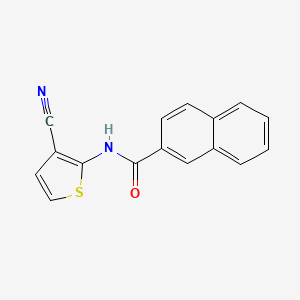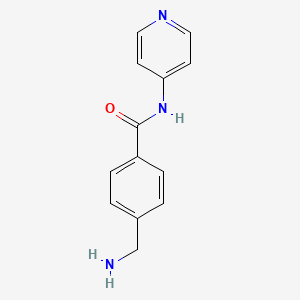
3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is an important intermediate of the antibiotic drug linezolid . It has a molecular weight of 253.04 .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .
Molecular Structure Analysis
The linear formula of “(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is C11H13BFNO4 .
Chemical Reactions Analysis
A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .
Physical and Chemical Properties Analysis
“(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a solid at room temperature .
Scientific Research Applications
Synthetic Routes and Chemical Interactions
- Simple Route to Adducts of (Amino)(aryl)carbene with Phosphorus Pentafluoride : The study discusses the reaction of morpholinosulfur trifluoride with various compounds, leading to the synthesis of adducts with PF5, which involves (morpholino)(phenyl)carbene. This synthetic pathway illustrates the potential utility of similar sulfonamides in forming complex chemical structures useful in various research and industrial applications (Guzyr et al., 2013).
Biochemical Evaluation and Biological Activity
- Antibacterial and Antioxidant Activity : A compound structurally related, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and demonstrated significant antibacterial, antioxidant, and anti-TB activity, highlighting the potential of sulfonamide derivatives in medicinal chemistry (Mamatha S.V et al., 2019).
Molecular Docking Studies
- Inhibitor of Hepatitis B : A study on 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed its potential as a novel inhibitor of hepatitis B through molecular docking studies, which showed significant in vitro nanomolar inhibitory activity against HBV. This underscores the importance of sulfonamide derivatives in the development of new antiviral drugs (Ivachtchenko et al., 2019).
Carbonic Anhydrase Inhibition
- Selective Inhibition of Tumor-associated Carbonic Anhydrase IX : Novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones were synthesized and evaluated, showing selective activity against tumor-associated carbonic anhydrase IX over ubiquitous isoforms. This indicates the potential for sulfonamide derivatives in targeted cancer therapy (Abdel-Aziz et al., 2018).
Mechanism of Action
Target of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial enzymes or structures.
Mode of Action
It’s known that sulfonamides, a class of compounds to which this molecule belongs, often work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis in bacteria.
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of folic acid synthesis, leading to a halt in DNA replication . This would result in the death of the bacteria or the inhibition of its growth.
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-2-6-16(12-14)25(22,23)19-15-5-1-3-13(11-15)17(21)20-7-9-24-10-8-20/h1-6,11-12,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWDSIWLRAMXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)
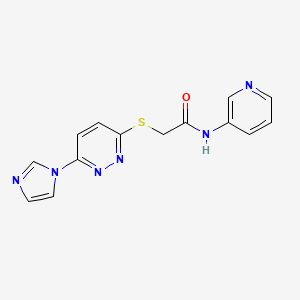
![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)
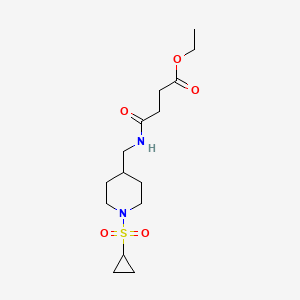
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
